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Compound of Interest

Compound Name: AM-8735

Cat. No.: B12291446

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of AM-8735, a potent and selective
small-molecule inhibitor of the p53-hDM2 protein-protein interaction. This document is intended
for researchers, scientists, and drug development professionals interested in the mechanism of
action, experimental validation, and therapeutic potential of targeting the p53-hDM2 axis.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by
orchestrating cellular responses to various stress signals, including DNA damage, oncogene
activation, and hypoxia. Its activation can lead to cell cycle arrest, senescence, or apoptosis,
thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by
its primary negative regulator, the E3 ubiquitin ligase hDM2 (human double minute 2). hDM2
binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and
subsequent proteasomal degradation. In many human cancers with wild-type p53, hDM2 is
overexpressed, leading to the functional inactivation of p53 and promoting tumor survival.

The development of small-molecule inhibitors that disrupt the p53-hDM2 interaction is a
promising therapeutic strategy to reactivate p53 in cancer cells. AM-8735 is a novel
morpholinone-based compound designed to mimic the key p53 residues—F19, W23, and L26
—that are critical for its interaction with hDM2. By competitively binding to the p53-binding
pocket on hDM2, AM-8735 effectively displaces p53, leading to its stabilization, accumulation,
and the activation of downstream p53 signaling pathways.
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Mechanism of Action

AM-8735 functions as a competitive inhibitor of the p53-hDM2 protein-protein interaction. It is
designed to fit into the hydrophobic pocket of hDM2 that normally accommodates the a-helical
N-terminal domain of p53. The key interactions are mediated by moieties that mimic the side
chains of the p53 hot-spot residues Phel9, Trp23, and Leu26.

The binding of AM-8735 to hDM2 sterically hinders the interaction with p53. This disruption of
the p53-hDM2 complex prevents the hDM2-mediated ubiquitination and degradation of p53.
Consequently, p53 accumulates in the nucleus, where it can function as a transcription factor to
activate its target genes, such as CDKN1A (encoding p21) and PUMA, which are involved in
cell cycle arrest and apoptosis, respectively.
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Caption: p53-hDM2 signaling pathway and the mechanism of AM-8735 inhibition.

Quantitative Data

The potency and selectivity of AM-8735 have been characterized through a series of
biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of AM-8735
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Assay Type Description IC50 (nM) Reference
Biochemical Assay
Time-Resolved
Fluorescence
Resonance Energy
TR-FRET Transfer assay 25 [1]
measuring the
disruption of the p53-
hDM2 interaction.
Cellular Assays
o Inhibition of cell
Growth Inhibition (p53 )
) growth in HCT116 63 [1]
w
wild-type p53 cells.
o Inhibition of cell
Growth Inhibition (p53 )
n growth in p53- >25,000 [1]
nu
deficient cells.
Dose-dependent
) increase of p21
p21 mRNA Induction 160 [1]

MRNA in HCT116 p53

wild-type cells.

Table 2: In Vivo Efficacy of AM-8735 in a Xenograft

Model
Animal . Dosage and ED50
Cell Line Treatment Outcome
Model Schedule (mglkg)
5, 25,50, and Dose-
_ SJSA-1
Athymic 100 mg/kg, dependent
] (Osteosarco Oral Gavage ]
Nude Mice ) once daily for  tumor growth
ma
2 weeks inhibition
Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

This assay quantitatively measures the ability of a compound to disrupt the interaction between
hDM2 and a p53-derived peptide.

o Principle: The assay utilizes a recombinant GST-tagged hDM2 protein and a biotinylated p53
peptide. A Europium cryptate-labeled anti-GST antibody serves as the donor fluorophore,
and streptavidin-XL665 acts as the acceptor. When hDM2 and the p53 peptide interact, the
donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of
the interaction will disrupt this proximity and reduce the FRET signal.

e Protocol:

o

Prepare a serial dilution of AM-8735 in assay buffer.

o In a 384-well plate, add the test compound, recombinant human hDM2 protein, and the
biotinylated p53 peptide.

o Incubate the mixture at room temperature to allow for binding.

o Add a solution containing Europium cryptate-labeled anti-GST antibody and streptavidin-
XL665.

o Incubate to allow for the detection antibodies to bind.

o Measure the time-resolved fluorescence signal on a suitable plate reader, with excitation
at 320 nm and emission at 620 nm and 665 nm.

o The ratio of the emission at 665 nm to 620 nm is calculated, and IC50 values are
determined from the dose-response curves.
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TR-FRET Experimental Workflow
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Caption: A simplified workflow for the TR-FRET assay.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of AM-8735 on cancer cell lines.

¢ Principle: Acommon method is the MTT or MTS assay, which measures the metabolic
activity of cells. Viable cells with active metabolism convert the tetrazolium salt into a colored
formazan product, the absorbance of which is proportional to the number of living cells.

e Protocol:

o

Seed cells (e.g., HCT116 p53 wild-type and p53-null) in 96-well plates and allow them to
adhere overnight.

o Treat the cells with a serial dilution of AM-8735 for a specified period (e.g., 72 hours).
o Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
o Ifusing MTT, add a solubilization solution to dissolve the formazan crystals.

o Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a
microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and
determine the IC50 value.

In Vivo Xenograft Study
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This study evaluates the anti-tumor efficacy of AM-8735 in a living organism.

¢ Principle: Human cancer cells (e.g., SJISA-1) are implanted subcutaneously into
immunocompromised mice. Once tumors are established, the mice are treated with the test
compound, and tumor growth is monitored over time.

e Protocol:

o Implant SJSA-1 cells (5 x 1076) subcutaneously into the flank of female athymic nude
mice.

o Allow the tumors to grow to a palpable size (e.g., 100-200 mma3).
o Randomize the mice into treatment and control groups.

o Administer AM-8735 via oral gavage at various doses (5, 25, 50, and 100 mg/kg) once
daily for a period of two weeks. The vehicle control group receives the formulation solution
without the compound.

o Measure tumor volume (e.g., using calipers) and body weight at regular intervals.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker analysis).

o Calculate tumor growth inhibition and determine the effective dose (ED50).

Conclusion

AM-8735 is a potent and selective inhibitor of the p53-hDM2 interaction with demonstrated
activity in both biochemical and cellular assays. Its ability to reactivate p53 signaling in cancer
cells with wild-type p53, leading to cell growth inhibition, and its in vivo efficacy in a xenograft
model, highlight its potential as a therapeutic agent. The data and protocols presented in this
guide provide a solid foundation for further research and development of AM-8735 and other
next-generation p53-hDM2 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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